molecular formula C20H28O2 B159517 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one CAS No. 1039-17-4

17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one

Cat. No.: B159517
CAS No.: 1039-17-4
M. Wt: 300.4 g/mol
InChI Key: BFMZZSBHQOCQFQ-HTDHLNIYSA-N
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Description

17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one is a synthetic anabolic steroid derived from testosterone. It is known for its potent anabolic properties and is often used in the field of medicine and sports to enhance muscle growth and performance. This compound is characterized by its unique chemical structure, which includes a hydroxyl group at the 17th carbon position and a double bond between the 4th and 9th (11th) carbon atoms.

Mechanism of Action

Target of Action

DELTA9(11)-Methyltestosterone, also known as 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are G protein-coupled and are expressed both within and outside the brain .

Mode of Action

The compound mimics the structure and pharmacological activity of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis . It interacts with its targets through weak partial agonist activity at the CB1 and CB2 receptors . This interaction triggers the release of dopamine, a neurotransmitter that causes pleasurable effects .

Biochemical Pathways

The activation of CB1 and CB2 receptors by DELTA9(11)-Methyltestosterone affects various physiological processes such as inflammation, cardiovascular function, learning, pain, memory, stress and emotional regulation, and the sleep/wake cycle .

Pharmacokinetics

The pharmacokinetics of Δ⁹-THC encompasses absorption following diverse routes of administration and from different drug formulations, distribution of analytes throughout the body, metabolism by different tissues and organs, and elimination from the body in the feces, urine, sweat, oral fluid, and hair .

Result of Action

The activation of CB1 and CB2 receptors by DELTA9(11)-Methyltestosterone can lead to various molecular and cellular effects. For instance, it can trigger the release of dopamine, leading to pleasurable effects . It can also affect various physiological processes, as mentioned above .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DELTA9(11)-Methyltestosterone. For instance, the compound’s action can be influenced by factors such as the individual’s age, sex, and genetic makeup . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one typically involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 17-keto-17-methylandrosta-4,9(11)-dien-3-one.

    Reduction: Formation of 17beta-Hydroxy-17-methylandrosta-4,9-dien-3-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other anabolic steroids.

    Biology: Studied for its effects on muscle growth and protein synthesis.

    Medicine: Investigated for its potential use in treating muscle-wasting diseases and hormone replacement therapy.

    Industry: Utilized in the production of performance-enhancing drugs for athletes.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: The natural hormone from which 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one is derived.

    Methandrostenolone: Another synthetic anabolic steroid with similar anabolic properties.

    Nandrolone: A synthetic anabolic steroid with a different chemical structure but similar effects on muscle growth.

Uniqueness

This compound is unique due to its specific chemical structure, which provides a balance of anabolic and androgenic effects. This makes it particularly effective for muscle growth while minimizing unwanted side effects.

Properties

IUPAC Name

(8S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h7,12,15,17,22H,4-6,8-11H2,1-3H3/t15-,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMZZSBHQOCQFQ-HTDHLNIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@]4(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908659
Record name 17-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039-17-4
Record name 9-Dehydromethyltestosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1039-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1039-17-4
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Record name 17-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one
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Record name 17β-hydroxy-17-methylandrosta-4,9(11)-dien-3-one
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Record name 9-DEHYDROMETHYLTESTOSTERONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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